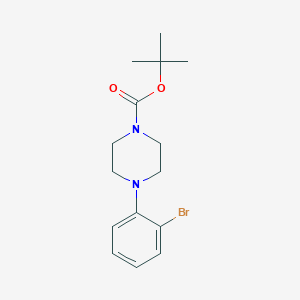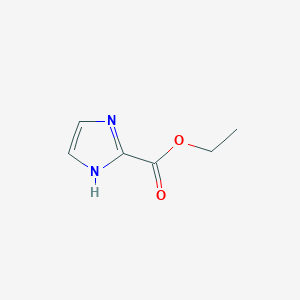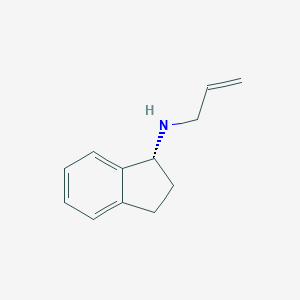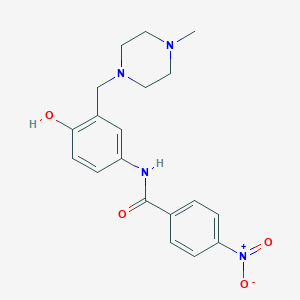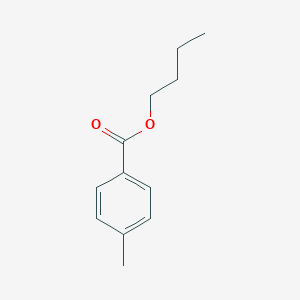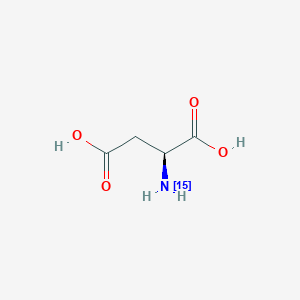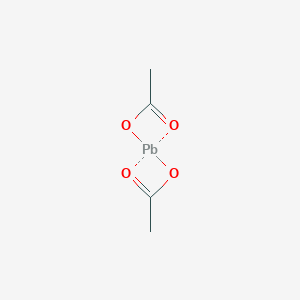
Plumbane, bis(acetyloxy)-
Vue d'ensemble
Description
“Plumbane, bis(acetyloxy)-” is a compound related to Plumbane . Plumbane is an inorganic chemical compound with the chemical formula PbH4. It is a colorless gas and a metal hydride composed of lead and hydrogen . Plumbane is not well characterized or well known, and it is thermodynamically unstable with respect to the loss of a hydrogen atom .
Molecular Structure Analysis
Plumbane has a tetrahedral structure with an equilibrium distance between lead and hydrogen of 1.73 Å . By weight, plumbane is 1.91% hydrogen and 98.09% lead . Unfortunately, specific molecular structure details for “Plumbane, bis(acetyloxy)-” are not available in the sources I found.Physical And Chemical Properties Analysis
Plumbane is a colorless gas . It has a molar mass of 211.23 g/mol . The boiling point is -13 °C . Unfortunately, specific physical and chemical properties for “Plumbane, bis(acetyloxy)-” are not available in the sources I found.Applications De Recherche Scientifique
Organometallic Synthesis and Structural Analysis
- Plumbane compounds, including bis(acetyloxy) derivatives, are used in synthesizing organometallic compounds. For instance, cyclohexasilanes with exocyclic organogermanium, -tin, or -lead groups, including those derived from plumbanes, have been explored (Englich et al., 2000).
Analytical Chemistry Applications
- Plumbane derivatives are utilized in atomic-absorption studies for the determination of various elements, including lead, by generating covalent hydrides (Thompson & Thomerson, 1974).
- These compounds are also used in hydride generation methods for sensitive detection of lead in various samples, leveraging techniques like Inductively Coupled Plasma Optical Emission Spectrometry (Marrero et al., 2003).
Chemical Reactivity Studies
- The reaction behavior of trimethylplumbanol with acetylenic oxygen-containing compounds has been studied to understand the reactivity of various organolead compounds (Shostakovskii et al., 1968).
Mechanistic Investigations in Chemistry
- Research on the mechanism of plumbane generation in different systems, such as dichromate systems, has provided insights into the complex reactions involving these compounds (Zou et al., 2005).
Safety And Hazards
For safety, it’s advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
diacetyloxylead | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Pb/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWSLQUAAYEZAF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Pb]OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Plumbane, bis(acetyloxy)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






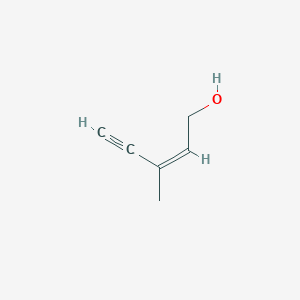
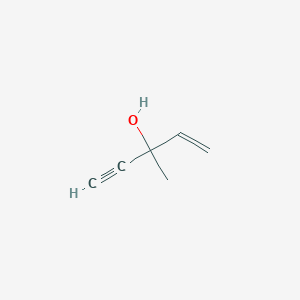

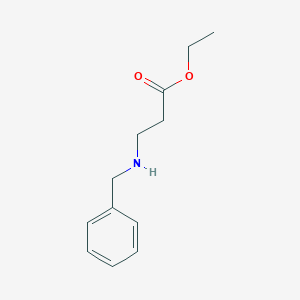
![Silane, [(2-ethylhexyl)oxy]trimethyl-](/img/structure/B105908.png)
